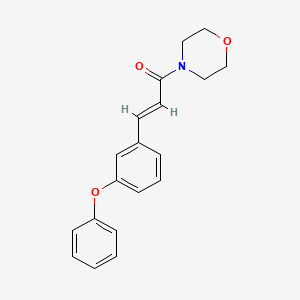

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds. The presence of the phenoxyphenyl group suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable morpholino compound with a 3-phenoxyphenyl compound in the presence of a base. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholino group attached to a propenone backbone with a 3-phenoxyphenyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone backbone could undergo addition reactions. The morpholino group might also participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

Experimental and Theoretical Analysis of Intermolecular Interactions : A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, demonstrating different intermolecular interactions such as C–H⋯O, C–H⋯π, π⋯π, and lp⋯π, using various thermal techniques and quantum mechanical calculations. This research highlights the compound's role in understanding molecular interactions and structural properties (Shukla et al., 2014).

Dynamic NMR Studies : Another study reported on the synthesis of a novel chalcone-based N-substituted morpholine derivative, showcasing its characterization through advanced NMR techniques. This derivative's dynamic NMR measurements reveal insights into the molecular behavior and structural dynamics of such compounds (Baskar et al., 2013).

Photophysical Properties

- Lanthanide-Centered Hybrid Materials : Research involving the creation of lanthanide (Eu3+, Tb3+)-centered hybrid materials utilized a structurally similar compound as a bridge molecule. This work underscores the compound's utility in developing materials with significant photoluminescent properties, potentially useful in optoelectronic applications (Liu & Yan, 2008).

Catalytic Activities

- Copper-Catalyzed Reactions : A copper-catalyzed, ligand-free intramolecular C-N coupling study demonstrates the compound's relevance in synthesizing biologically important structures. This research provides a practical synthetic route to (E)-3-arylideneindolin-2-ones, important for their biological activities (Luo et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition Performance : A study on a new 1,4-disubstituted-1,2,3-triazole product with a morpholine ligand revealed high corrosion inhibition efficiency on mild steel in an acidic medium. The findings contribute to the understanding of corrosion protection mechanisms and the development of new inhibitors (Hrimla et al., 2021).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research focusing on the synthesis of (E)-1-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones and their antimicrobial activity shows the compound's potential in medicinal chemistry. The compounds exhibited notable in vitro antimicrobial properties, indicating their use in developing new antimicrobial agents (Pujari et al., 2018).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target. The morpholino group is often used in drugs to increase solubility or to alter the drug’s interaction with its target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIOBBOKRCVML-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)

![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)

![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)

![N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2643762.png)

![3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide](/img/structure/B2643763.png)

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)

![3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea](/img/structure/B2643766.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)